molecular formula C8H4BrF3O2 B13613900 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13613900
M. Wt: 269.01 g/mol
InChI Key: AUGLTQDJCDIFBD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of bromine, fluorine, and acetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluorobenzene.

    Acetylation: The final step involves the acetylation of the fluorinated intermediate using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenylacetic acid: Similar structure but lacks the difluoroacetic acid moiety.

    2-(4-Bromo-2-fluorophenyl)acetic acid: Similar but without the additional fluorine atoms.

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

AUGLTQDJCDIFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)O)(F)F

Origin of Product

United States

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